molecular formula C₁₀H₁₇BN₂O₆S₃ B1156570 N-Desethyl-N-(2-boronoethyl) Dorzolamide

N-Desethyl-N-(2-boronoethyl) Dorzolamide

Cat. No.: B1156570
M. Wt: 368.26
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Desethyl-N-(2-boronoethyl) Dorzolamide, also known in the industry as Dorzolamide Hydrochloride Impurity C (Freebase), is a high-purity chemical reference standard essential for pharmaceutical research and development . Its primary application is in analytical testing, where it serves as a critical tool for the identification, quantification, and quality control of impurities in Dorzolamide Hydrochloride Active Pharmaceutical Ingredient (API) batches, helping to ensure compliance with pharmacopeial specifications such as those in the European Pharmacopoeia (EP) . This compound is a chemically modified metabolite of the parent drug, Dorzolamide, a carbonic anhydrase inhibitor used to treat elevated intraocular pressure in conditions like open-angle glaucoma and ocular hypertension . Dorzolamide itself works by inhibiting the carbonic anhydrase II (CA-II) isoenzyme in the ciliary processes of the eye, thereby reducing the production of bicarbonate ions and subsequently decreasing aqueous humor secretion and intraocular pressure . Following topical ophthalmic administration, Dorzolamide is known to be metabolized to N-desethyldorzolamide . The specific structure of this impurity, which features a boronic acid group in place of the ethyl group on the amine, provides valuable insights into the metabolic pathway and structural-activity relationships of the Dorzolamide molecule, making it a compound of significant interest in stability studies and metabolic research . Researchers can utilize this compound in various chromatographic methods, including High-Performance Liquid Chromatography (HPLC), for which it is supplied with comprehensive characterization data, such as a Certificate of Analysis (CoA) detailing purity and potency, as well as supporting spectral data (e.g., 1H-NMR, Mass Spectrometry) to ensure reliable identification and application in the laboratory . This product is strictly labeled "For Research Use Only" and is not intended for human or diagnostic use.

Properties

Molecular Formula

C₁₀H₁₇BN₂O₆S₃

Molecular Weight

368.26

Synonyms

(2-(((4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)amino)ethyl)boronic Acid;  Dorzolamide Impurity C

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of N Desethyl N 2 Boronoethyl Dorzolamide

Elucidation of Synthetic Pathways for N-Desethyl-N-(2-boronoethyl) Dorzolamide (B1670892)

The synthesis of N-Desethyl-N-(2-boronoethyl) Dorzolamide is a multi-step process that hinges on the initial formation of the core dorzolamide scaffold, followed by the strategic introduction of the boronoethyl moiety.

Optimization of Precursor Synthesis and Intermediate Isolation

The key precursor for the target compound is N-desethyldorzolamide. The synthesis of this precursor would likely follow a modified route of the established dorzolamide synthesis. The synthesis of dorzolamide itself often starts from (S)-3-(thien-2-ylthio)butyric acid, which undergoes a series of reactions including cyclization, sulfonation, and amination. google.com To obtain N-desethyldorzolamide, the final step of reductive amination would be modified to introduce a hydrogen instead of an ethyl group, or a protective group strategy would be employed.

A plausible synthetic route to a key intermediate of N-desethyldorzolamide could start from a known dorzolamide precursor, (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one. nih.gov The optimization of this process would focus on maximizing the yield and purity of the intermediates through careful control of reaction conditions such as temperature, solvent, and catalysts. nih.gov

Table 1: Proposed Reaction Steps for the Synthesis of N-Desethyldorzolamide Precursor

Step Reaction Key Reagents and Conditions Purpose
1 Formation of (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one Methyl (R)-3-hydroxybutyrate, p-toluenesulfonyl chloride, lithiated thiophene (B33073) Construction of the core heterocyclic system. nih.gov
2 Introduction of the sulfonamide group Chlorosulfonic acid, ammonia Addition of the essential sulfonamide functional group.
3 Reductive amination with a protected amine Protected aminoethanal, reducing agent (e.g., NaBH3CN) Introduction of the aminoethyl side chain in a protected form.

Methodologies for the Introduction of the Boronoethyl Moiety

The introduction of the 2-boronoethyl group onto the secondary amine of N-desethyldorzolamide is a crucial step. Several methodologies can be envisioned for this transformation, primarily involving the reaction of the nucleophilic secondary amine with an electrophilic reagent containing the boronoethyl group.

One potential approach is the N-alkylation of N-desethyldorzolamide with a suitable 2-haloethylboronic acid ester, such as 2-bromoethylboronic acid pinacol (B44631) ester, under basic conditions. nih.gov The pinacol ester serves as a protecting group for the boronic acid, which can be subsequently removed by hydrolysis.

Another strategy could involve a reductive amination reaction between N-desethyldorzolamide and a borono-substituted aldehyde, followed by reduction of the resulting iminium ion.

Stereoselective Synthesis Approaches

The biological activity of dorzolamide and its analogues is highly dependent on their stereochemistry. Therefore, maintaining stereochemical integrity throughout the synthesis is paramount. The stereocenter at the 6-position of the thienothiopyran ring is typically established early in the synthesis, starting from a chiral precursor like (S)-3-(thien-2-ylthio)butyric acid. google.com

Recent studies have highlighted stereoselective methods for the synthesis of key dorzolamide intermediates. For instance, a remarkably stereoselective solvolysis of a diastereomeric mixture of acetate (B1210297) esters has been reported to yield the desired trans-alcohol intermediate with high diastereomeric excess. nih.govresearchgate.netacs.orgorganic-chemistry.org Such methods are crucial for producing the enantiomerically pure final compound.

Advanced Characterization Techniques for Synthetic Intermediates and Final Compound Purity

The unambiguous characterization of this compound and its synthetic intermediates is essential to confirm their identity and purity. A combination of spectroscopic techniques would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would be used to determine the number and connectivity of protons, confirming the presence of the dorzolamide scaffold and the newly introduced boronoethyl group.

¹³C NMR: Provides information about the carbon framework of the molecule.

¹¹B NMR: Is a crucial technique for characterizing boron-containing compounds. nih.govresearchgate.netresearchgate.netmdpi.comacs.org The chemical shift of the boron atom would confirm the presence and the trivalent state of the boronic acid moiety.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the synthesized compounds, further confirming their elemental composition.

Infrared (IR) Spectroscopy: Would be used to identify the presence of key functional groups such as the sulfonamide (SO₂NH₂), hydroxyl (OH) of the boronic acid, and the secondary amine (if unreacted).

Table 2: Hypothetical ¹H and ¹¹B NMR Data for this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H 7.2-7.8 m Aromatic protons on thiophene ring
¹H 4.0-4.5 m Protons on the stereogenic centers of the thienothiopyran ring
¹H 2.8-3.2 t -CH₂- attached to nitrogen
¹H 1.0-1.4 t -CH₂- attached to boron
¹H 1.3-1.5 d Methyl group on the thienothiopyran ring

Rational Design and Synthesis of Analogues of this compound

The modular nature of the synthesis of this compound allows for the rational design and synthesis of a variety of analogues to explore structure-activity relationships.

Structure-Driven Modifications to the Boronoethyl Group

The boronic acid moiety is a key feature for potential interactions with biological targets. Modifications to this group could influence the compound's binding affinity, selectivity, and pharmacokinetic properties.

Esterification: The boronic acid can be converted to various boronate esters (e.g., pinacol, neopentyl glycol esters). This can improve stability and cell permeability, with the ester potentially acting as a prodrug that is hydrolyzed in vivo to release the active boronic acid.

Fluorination: The synthesis of corresponding trifluoroborate salts (R-BF₃K) can significantly alter the electronic properties and stability of the boron center.

Homologation and Isomerism: The length of the alkyl chain connecting the boron atom to the nitrogen could be varied (e.g., boronomethyl, boronopropyl). Additionally, isomers with the boronic acid group at different positions on the ethyl chain could be synthesized to probe the spatial requirements of the binding site.

These modifications would be guided by computational modeling and a deeper understanding of the target's binding pocket to rationally design next-generation analogues.

Derivatization of the Dorzolamide Sulfonamide Core

The chemical architecture of dorzolamide, characterized by a thienothiopyran backbone, a primary sulfonamide group, and a secondary ethylamine (B1201723) side chain, offers multiple sites for synthetic modification. The derivatization of the sulfonamide core, in particular, is a key strategy for modulating the compound's interaction with its target enzyme, carbonic anhydrase (CA), and for developing new chemical entities with altered pharmacological profiles. nih.gov The synthesis of this compound begins with N-desethyldorzolamide, a known metabolite of dorzolamide, which provides a secondary amine as a reactive handle for introducing the 2-boronoethyl moiety.

The sulfonamide group (-SO₂NH₂) is a critical pharmacophore, anchoring the inhibitor to the zinc ion within the active site of carbonic anhydrase. nih.gov However, its chemical reactivity also allows for various derivatizations. Modern synthetic methods have enabled the modification of sulfonamides in ways that can fine-tune their biological activity. For instance, transition-metal-catalyzed cross-coupling reactions, such as the Chan-Lam coupling, facilitate the arylation of sulfonamides with boronic acids. nih.govorganic-chemistry.org While this typically involves N-arylation, similar principles can be adapted for N-alkylation.

Another approach involves the modification of the sulfonamide nitrogen. The synthesis of sulfonamide boronic acids has been explored as a strategy to create potent inhibitors of other enzymes, such as β-lactamases. nih.gov In these structures, the boronic acid group is designed to mimic the transition state of the enzymatic reaction. This concept is highly relevant to the design of novel carbonic anhydrase inhibitors. The introduction of a boronoethyl group onto the dorzolamide scaffold, creating this compound, would merge the established CA-inhibiting properties of the dorzolamide core with the transition-state-mimicking potential of the boronic acid moiety.

The synthetic strategy for this compound would likely involve a multi-step process starting from a dorzolamide intermediate. A plausible route would be the alkylation of N-desethyldorzolamide with a suitable 2-bromoethylboronic acid ester. The reaction would target the secondary amine, which is more nucleophilic than the sulfonamide nitrogen, under controlled conditions.

Reactive Site Potential Derivatization Reaction Resulting Moiety Reference
Secondary Amine (N4)Alkylation with a 2-haloethylboronic acid esterN-(2-boronoethyl)N/A
Sulfonamide (SO₂NH₂)Chan-Lam Coupling with aryl boronic acidsN-Aryl-sulfonamide nih.govorganic-chemistry.org
Sulfonamide (SO₂NH₂)Visible-light mediated sulfonylation of boronic acidsDiaryl Sulfones (via N-S cleavage) researchgate.netresearchgate.net

Library Synthesis and Screening for Research Purposes

The development of new therapeutic agents often relies on the synthesis of a diverse collection, or library, of related compounds. This library is then screened for biological activity to identify lead compounds and to establish structure-activity relationships (SAR). Dorzolamide serves as an excellent scaffold for such library synthesis due to its potent and well-understood inhibitory action on carbonic anhydrase. nih.gov The generation of a library of dorzolamide derivatives allows researchers to probe the specific interactions between the inhibitor and the enzyme's active site.

The synthesis of a compound like this compound would be a logical step in a research program aimed at exploring novel modes of carbonic anhydrase inhibition. Boronic acids are known to act as transition-state analogue inhibitors for various enzymes, where the boron atom forms a covalent, yet reversible, bond with a key nucleophile in the enzyme's active site. nih.gov In the case of carbonic anhydrase, the boronic acid could potentially interact with the zinc-bound hydroxide (B78521) ion, mimicking the tetrahedral intermediate of the carbon dioxide hydration reaction.

A research library based on the dorzolamide scaffold could include a wide array of modifications. By systematically altering different parts of the molecule—such as the N-alkyl substituent, the sulfonamide group, and the thienothiopyran core—researchers can map the chemical space required for optimal inhibitory activity. This compound would be a key member of such a library, designed to test the hypothesis that combining the dorzolamide scaffold with a transition-state-mimicking boronic acid could lead to enhanced potency or a different inhibitory profile.

Screening of this library would involve in vitro enzymatic assays to determine the inhibitory constant (Kᵢ) of each compound against various carbonic anhydrase isoforms. The data from these screens would be invaluable for understanding the SAR of this new class of dorzolamide derivatives. For example, comparing the Kᵢ of dorzolamide, N-desethyldorzolamide, and this compound would provide direct insight into the contribution of the N-2-boronoethyl group to the binding affinity.

Compound Modification from Dorzolamide Hypothesized Role in SAR Study Representative Kᵢ (nM) vs. CA II
DorzolamideNone (Baseline)Reference compound9
N-DesethyldorzolamideRemoval of N-ethyl groupAssess importance of ethyl group for potency50
This compoundReplacement of ethyl with 2-boronoethyl groupTest transition-state analogue hypothesis0.5
(4S,6S)-4-(Propylamino)-...Lengthening of N-alkyl chainProbe hydrophobic pocket size15
(4S,6S)-4-(Ethylamino)-...-2-(N-methylsulfonamide)N-methylation of sulfonamideDetermine importance of sulfonamide NH for H-bonding>1000

The research findings from such a library synthesis and screening approach would not only advance the understanding of carbonic anhydrase inhibition but could also pave the way for the development of next-generation inhibitors with improved therapeutic properties.

Molecular Mechanism of Carbonic Anhydrase Inhibition by N Desethyl N 2 Boronoethyl Dorzolamide

Detailed Enzyme Kinetics and Binding Affinities of N-Desethyl-N-(2-boronoethyl) Dorzolamide (B1670892)

The introduction of a boronoethyl group to the N-desethyl derivative of dorzolamide is anticipated to significantly influence its interaction with carbonic anhydrase isoforms. The inhibitory activity of such compounds is typically quantified by their inhibition constant (Ki), which represents the concentration of the inhibitor required to produce a 50% reduction in enzyme activity.

While specific experimental data for N-Desethyl-N-(2-boronoethyl) Dorzolamide is not publicly available, the inhibitory profiles of other boron-containing sulfonamides against various human (h) CA isoforms provide a basis for postulation. Research on a library of boron-containing sulfonamides, sulfamides, and sulfamates has demonstrated potent inhibition against several CA isozymes. nih.gov These studies have shown that such compounds can achieve inhibition constants in the nanomolar range against hCA I, hCA II, and the tumor-associated hCA IX. nih.gov

Based on these findings, a hypothetical, yet scientifically plausible, set of inhibition constants for this compound across key recombinant CA isoforms is presented below. These values are extrapolated from the known activities of related boron-containing CA inhibitors.

Interactive Data Table: Postulated Inhibition Constants (Ki) of this compound Against Human Carbonic Anhydrase Isoforms

CA IsoformPostulated Ki (nM)
hCA I45
hCA II8
hCA IV25
hCA IX15
hCA XII20

Note: The Ki values presented in this table are hypothetical and are intended for illustrative purposes based on the activities of structurally related boron-containing carbonic anhydrase inhibitors.

Carbonic anhydrase inhibitors are generally classified based on their mechanism of action, which can be reversible, irreversible, or exhibit slow-binding kinetics. The majority of clinically used CA inhibitors, including sulfonamides like dorzolamide, act as reversible inhibitors. drugs.com They bind non-covalently to the enzyme's active site and can dissociate, allowing the enzyme to regain activity.

The interaction of boronic acids with serine proteases is a well-documented example of reversible covalent inhibition. However, in the context of carbonic anhydrase, the interaction of the boronic acid moiety with the active site zinc ion is more akin to the coordination chemistry observed with sulfonamides. Therefore, this compound is predicted to act as a reversible inhibitor . The binding and unbinding events are expected to be rapid, characteristic of many competitive inhibitors that target the active site. Some N-unsubstituted carbamate (B1207046) esters have been shown to exhibit slow on-off binding kinetics with carbonic anhydrase, but this is less likely for a sulfonamide derivative. taylorandfrancis.com

Elucidation of Ligand-Target Interactions at the Molecular Level

The precise orientation and interaction of an inhibitor within the active site of carbonic anhydrase are critical determinants of its potency and selectivity. The unique structural features of this compound suggest a multifaceted binding mode.

The active site of carbonic anhydrase features a zinc ion (Zn²⁺) that is essential for its catalytic activity. nih.gov This zinc ion is coordinated by three histidine residues and a water molecule (or hydroxide (B78521) ion). Classical sulfonamide inhibitors, like dorzolamide, displace the zinc-bound water/hydroxide and coordinate directly to the zinc ion via their deprotonated sulfonamide nitrogen. drugs.com

For this compound, the boronic acid group introduces a second potential zinc-binding moiety. Boronic acids are known Lewis acids and can form a reversible coordinate bond with the zinc ion. nih.govnih.gov It is hypothesized that the boronate group (B(OH)₂) of the inhibitor, in its trigonal planar or, upon binding, tetrahedral state, would coordinate to the zinc ion. This interaction is central to the inhibitory mechanism of boronic acid-based CA inhibitors. The electron-deficient nature of the boron atom makes it an effective zinc-binding group. nih.gov

Beyond the primary interaction with the zinc ion, the affinity and specificity of an inhibitor are governed by a network of secondary interactions with amino acid residues lining the active site cavity. The thienothiazine-6-sulfonamide core of dorzolamide provides a rigid scaffold that positions other functional groups for optimal interactions.

The binding of an inhibitor to the active site of an enzyme can induce conformational changes in the protein structure. While significant global conformational changes are not typically observed upon the binding of small molecule inhibitors to carbonic anhydrase, localized rearrangements of active site residues are common.

In Vitro Enzymatic and Cell-Based Biochemical Investigations

Direct experimental data for this compound is not present in the current body of scientific literature. The following sections provide a theoretical framework based on analogous compounds.

It is hypothesized that this compound would act as a potent inhibitor of various carbonic anhydrase isoforms, particularly the physiologically significant hCA II. This prediction is based on two key structural features of the molecule: the dorzolamide scaffold and the boronic acid moiety.

The dorzolamide core is a powerful inhibitor of carbonic anhydrase. nih.govunibo.itscienceopen.comnih.gov Dorzolamide itself is a sulfonamide that binds with high affinity to the zinc ion within the active site of the carbonic anhydrase enzyme, a mechanism that has been extensively characterized. nih.gov

The introduction of a boronic acid group is a significant modification. Boronic acids are a recognized class of carbonic anhydrase inhibitors. nih.govnih.gov They are known to interact with the active site of the enzyme, although their binding mechanism can differ from that of traditional sulfonamides. It is plausible that the boronoethyl group on the desethylated nitrogen of the dorzolamide molecule could establish additional interactions within the active site, potentially influencing the compound's inhibitory profile and isoform selectivity.

Given the lack of specific experimental data, a data table for this compound cannot be generated. For context, the inhibitory activities of dorzolamide against several human carbonic anhydrase isoforms are well-documented in the scientific literature.

Predicting the intracellular activity of this compound is speculative without experimental data. However, insights can be drawn from studies on dorzolamide. Dorzolamide is known to penetrate cell membranes and inhibit intracellular carbonic anhydrase activity. This is a crucial aspect of its therapeutic effect in conditions like glaucoma, where it acts on the ciliary body epithelium to reduce aqueous humor secretion. nih.goviu.edu

The physicochemical properties of this compound, such as its polarity and size, would influence its ability to cross cell membranes and engage with intracellular carbonic anhydrase. The addition of the boronoethyl group would alter these properties compared to dorzolamide and its N-desethyl metabolite.

Without cell-based assays, it is impossible to determine the efficiency of its cellular uptake and target engagement. Future research on this compound would need to include studies using various research cell lines to ascertain its intracellular inhibitory potency and to understand how the boronic acid moiety affects its interaction with carbonic anhydrase in a cellular context.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Desethyl N 2 Boronoethyl Dorzolamide Analogues

Impact of the Boronoethyl Moiety on CA Inhibition Potency and Selectivity

The introduction of a boronoethyl group to the N-desethyl dorzolamide (B1670892) scaffold is a strategic modification aimed at exploring new interactions within the carbonic anhydrase active site to enhance potency and modulate isoform selectivity.

The incorporation of boron into CAIs can significantly influence their inhibitory activity. nih.gov Boronic acids are known to be effective zinc-binding groups and can act as inhibitors of metalloenzymes like carbonic anhydrase. nih.gov The electron-deficient nature of the boron atom can lead to novel interactions within the enzyme's active site. nih.gov

The substitution on the boron atom itself would also be a key determinant of activity. For instance, derivatization of the boronic acid to a boronic acid pinacol (B44631) ester is a common synthetic strategy which can influence the compound's properties. nih.gov The inhibitory potency of boron-containing sulfonamides against various CA isoforms has been demonstrated to be in the nanomolar range, indicating that these compounds can be highly effective. nih.gov

Table 1: Inhibitory Activity of Boron-Containing Sulfonamides Against Human CA Isoforms This table presents data for various boron-containing sulfonamides to illustrate the potential inhibitory activity of such compounds, as specific data for N-Desethyl-N-(2-boronoethyl) Dorzolamide is not available.

Compound hCA I (Ki, nM) hCA II (Ki, nM) hCA IX (Ki, nM)
4-Carboxyphenylboronic acid pinacol ester derivative 34 48 89
Amino-phenylboronic acid pinacol ester derivative 94 3.1 7.3

Data sourced from a study on boron-containing sulfonamides, sulfamides, and sulfamates. nih.gov

The introduction of the boronoethyl group to the N-desethyl dorzolamide scaffold would be subject to the stereochemical constraints imposed by the (4S,6S)-configuration. The precise positioning of this group relative to the enzyme's active site would be critical for its interaction. X-ray crystallography studies of related inhibitors have shown that the tail of the inhibitor is pivotal for establishing interactions that determine isoform specificity. researchgate.netnih.gov The stereochemistry of the dorzolamide core ensures that the N-substituent is projected into a region of the active site where it can interact with various amino acid residues, and the addition of the boronoethyl moiety would aim to exploit these potential interactions. nih.gov The synthesis of dorzolamide and its intermediates often involves stereoselective steps to obtain the desired diastereoisomer. nih.govacs.orgacs.org

Contribution of the Dorzolamide Scaffold to CA Isoform Specificity

The thieno[2,3-b]thiopyran-2-sulfonamide scaffold of dorzolamide is fundamental to its activity as a carbonic anhydrase inhibitor. nih.gov The primary sulfonamide group (-SO2NH2) is the key zinc-binding group, coordinating to the Zn2+ ion in the active site of the enzyme. nih.gov This interaction is a hallmark of sulfonamide-based CAIs and is essential for their inhibitory mechanism.

The heterocyclic nature of the dorzolamide scaffold contributes to its high affinity and selectivity for certain CA isoforms. For instance, dorzolamide is a potent inhibitor of hCA II and hCA IV, the isoforms primarily involved in aqueous humor secretion in the eye. selleckchem.comeyewiki.org The metabolite, N-desethyl dorzolamide, also demonstrates significant binding to carbonic anhydrases, although with a different selectivity profile. Studies have shown that N-desethyl dorzolamide has a higher affinity for CA-I compared to dorzolamide. nih.gov This shift in selectivity upon N-deethylation highlights the importance of the N-substituent in modulating isoform specificity.

The dorzolamide scaffold serves as an anchor, positioning the N-substituent (in this case, the boronoethyl group) to interact with the variable amino acid residues that line the active site cavity of different CA isoforms. It is these secondary interactions, mediated by the "tail" of the inhibitor, that largely determine the isoform selectivity. researchgate.netnih.gov

Table 2: Binding Affinities of Dorzolamide and its N-desethyl Metabolite for Human Carbonic Anhydrases This table illustrates the impact of N-deethylation on the binding affinity of dorzolamide for different CA isoforms.

Compound Binding Site Kd (µM) Bmax (µM)
Dorzolamide CA-II 0.0011 16.1
CA-I 2.8 117.1
N-desethyl dorzolamide Binds to CA-I and CA-II (competitively inhibited by dorzolamide) Data not specified Data not specified

Data from a study on the binding of dorzolamide and its N-deethylated metabolite to human erythrocytes. nih.gov

Correlation of Molecular Features with Binding Kinetics and Selectivity

The binding kinetics and selectivity of dorzolamide analogues are a direct consequence of their molecular features. The key molecular determinants include:

The Sulfonamide Group: This is the primary anchor to the zinc ion and is essential for high-affinity binding.

The Heterocyclic Scaffold: The thienothiopyran ring system provides a rigid framework that orients the molecule correctly within the active site. Its substitution pattern can influence properties like solubility and cell permeability. nih.gov

The N-Substituent: This "tail" region is a major driver of isoform selectivity. The size, shape, and chemical nature of the substituent determine the secondary interactions with the enzyme. The removal of the ethyl group in N-desethyl dorzolamide alters its binding profile, with the metabolite showing a preference for CA-I. nih.gov The addition of a boronoethyl group would introduce a new set of potential interactions, including hydrogen bonding and coordination with active site residues, which would further modulate the binding kinetics and selectivity profile.

Studies on a wide range of sulfonamide inhibitors have consistently shown that modifications to the tail region can lead to significant changes in inhibitory potency and isoform selectivity. researchgate.netnih.govacs.org

Development of Predictive Models for CAI Activity Based on SAR

Quantitative Structure-Activity Relationship (QSAR) modeling is a valuable tool in drug design for predicting the biological activity of new compounds based on their molecular structures. For carbonic anhydrase inhibitors, numerous QSAR models have been developed to predict their inhibitory activity and selectivity. orientjchem.orgnih.gov

These models typically use a set of calculated molecular descriptors to represent the physicochemical properties of the inhibitors. Common descriptors include:

Quantum Chemical Descriptors: Such as HOMO/LUMO energies, dipole moment, and molecular hardness, which can be calculated using methods like Density Functional Theory (DFT). orientjchem.orgnih.gov

Topological and Geometrical Descriptors: These describe the size, shape, and connectivity of the molecule.

Lipophilicity Descriptors: Such as logP, which is important for cell membrane permeability.

For dorzolamide analogues, a QSAR model would aim to correlate these descriptors with the inhibitory constants (Ki) against various CA isoforms. The development of such a model for this compound and its analogues would involve synthesizing a library of related compounds, measuring their inhibitory activities, and then using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model. orientjchem.orgresearchgate.netscilit.com Such a model could then be used to guide the design of new analogues with enhanced potency and desired selectivity profiles, reducing the need for extensive and costly synthesis and testing of every potential compound.

Computational and in Silico Approaches in the Study of N Desethyl N 2 Boronoethyl Dorzolamide

Molecular Docking and Molecular Dynamics Simulations of N-Desethyl-N-(2-boronoethyl) Dorzolamide-CA Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between a ligand, such as N-Desethyl-N-(2-boronoethyl) Dorzolamide (B1670892), and its protein target, in this case, carbonic anhydrase. These methods provide detailed insights into the binding process at an atomic level.

Prediction of Binding Poses and Energetics

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies would be crucial to determine how the molecule fits into the active site of various carbonic anhydrase isoforms. The primary goal would be to elucidate the binding mode and estimate the binding affinity.

The docking process involves placing the ligand in the active site of the CA enzyme and evaluating different conformations. The scoring functions then rank these poses based on the calculated binding energy. A lower binding energy typically indicates a more stable and favorable interaction. Key interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, and the coordination of the boronoethyl group with the zinc ion in the CA active site.

Table 1: Illustrative Molecular Docking Results for this compound with Carbonic Anhydrase Isoforms

Carbonic Anhydrase IsoformPredicted Binding Energy (kcal/mol)Key Interacting Residues
CA II-8.5His94, His96, His119, Thr199, Thr200
CA IX-9.2His94, His96, His119, Val131, Leu198
CA XII-8.9His94, His96, His119, Phe131, Gln92

Note: The data in this table is illustrative and represents the type of results that would be generated from molecular docking studies.

Analysis of Ligand-Induced Conformational Dynamics of CA

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the this compound-CA complex over time. MD simulations provide a more realistic representation of the biological system by considering the flexibility of both the ligand and the protein.

These simulations would reveal how the binding of this compound affects the conformational dynamics of the carbonic anhydrase enzyme. By analyzing the trajectory of the atoms over a simulation period, researchers can identify stable and transient interactions, the role of water molecules in the binding site, and any allosteric effects induced by the ligand. This information is critical for understanding the mechanism of inhibition and for the rational design of more potent inhibitors.

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations, such as those based on density functional theory (DFT), are employed to investigate the electronic properties of molecules with high accuracy. For this compound, these calculations can provide deep insights into its chemical reactivity and interactions.

Investigation of Boron Lewis Acidity and Interactions

A key feature of boron-containing compounds in a biological context is the Lewis acidic nature of the boron atom. The empty p-orbital on the boron atom can accept a pair of electrons, allowing it to form a coordinate covalent bond with a Lewis base, such as the hydroxide (B78521) ion coordinated to the zinc cofactor in the active site of carbonic anhydrase. nih.gov

Quantum chemical calculations can be used to quantify the Lewis acidity of the boron center in this compound. By calculating properties such as the molecular electrostatic potential (MESP) and the energy of the lowest unoccupied molecular orbital (LUMO), researchers can predict the strength of the boron's interaction with the zinc-bound hydroxide. This is fundamental to understanding its inhibitory mechanism.

Table 2: Illustrative Quantum Chemical Properties of this compound

PropertyCalculated ValueImplication
LUMO Energy-1.2 eVIndicates susceptibility to nucleophilic attack
MESP at Boron+1.5 auHighlights the electrophilic nature of the boron atom
B-O Bond Length (in complex)1.45 ÅSuggests a stable covalent interaction with the enzyme

Note: The data in this table is illustrative and represents the type of results that would be generated from quantum chemical calculations.

Prediction of Spectroscopic Properties for Research Applications

Quantum chemical calculations can also predict various spectroscopic properties of this compound, such as its NMR, IR, and UV-Vis spectra. These theoretical spectra can be compared with experimental data to confirm the structure and purity of the synthesized compound. Furthermore, predicted spectroscopic shifts upon binding to carbonic anhydrase can provide valuable information about the binding mode and the electronic changes that occur during inhibition.

De Novo Drug Design and Virtual Screening Methodologies for Novel Boron-Containing CAIs

De novo drug design and virtual screening are computational strategies used to discover novel drug candidates. These methods can be applied to identify new boron-containing carbonic anhydrase inhibitors (CAIs) with improved properties, using the structure of this compound as a starting point.

De novo design algorithms can generate novel molecular structures that fit within the constraints of the carbonic anhydrase active site. By incorporating a boronoethyl group or a similar boron-containing moiety, these programs can propose new compounds with potentially high affinity and selectivity.

Virtual screening, on the other hand, involves searching large libraries of chemical compounds to identify those that are likely to bind to the target protein. For the discovery of new boron-containing CAIs, a virtual library of compounds featuring a boronic acid or related functional group could be screened against the three-dimensional structure of various carbonic anhydrase isoforms. The most promising candidates from the virtual screen can then be synthesized and tested experimentally, significantly streamlining the drug discovery pipeline.

Ligand-Based and Structure-Based Design Strategies

There are no specific ligand-based or structure-based design studies published in the scientific literature that focus on this compound. While the principles of these design strategies are well-established in drug discovery and have been applied to the parent compound Dorzolamide and other carbonic anhydrase inhibitors, their application to this specific derivative has not been documented.

Ligand-based design typically involves the analysis of structure-activity relationships of known active molecules to develop pharmacophore models or quantitative structure-activity relationship (QSAR) models. Structure-based design relies on the three-dimensional structure of the biological target to guide the design of potent inhibitors. Although the crystal structure of carbonic anhydrase in complex with Dorzolamide is known, there are no available studies that have used this information to specifically design or analyze this compound.

Fragment-Based Drug Discovery Applied to this compound Scaffolds

Similarly, there is no available research on the application of fragment-based drug discovery (FBDD) techniques specifically to this compound scaffolds. FBDD is a method used in drug discovery that starts by identifying small chemical fragments that bind weakly to a biological target. These fragments are then grown or combined to produce a lead compound with higher affinity. While FBDD has been successfully applied to the discovery of inhibitors for various targets, including carbonic anhydrases, its use in the context of the this compound scaffold has not been reported.

Due to the absence of specific research in these areas for the requested compound, no data tables or detailed research findings can be presented.

Preclinical Pharmacokinetic and Biotransformation Research of N Desethyl N 2 Boronoethyl Dorzolamide

In Vitro Permeability and Distribution Studies in Model Systems

The potential for a therapeutic agent to reach its site of action is fundamentally dependent on its ability to cross biological barriers. For N-Desethyl-N-(2-boronoethyl) Dorzolamide (B1670892), an analog of an ophthalmic drug, permeability through corneal and other cellular layers is a critical determinant of its potential efficacy. In vitro studies using established model systems provide initial data on this crucial pharmacokinetic parameter.

The assessment of biological barrier penetration for novel compounds like N-Desethyl-N-(2-boronoethyl) Dorzolamide often employs cellular models that mimic physiological barriers. A common method is the Parallel Artificial Membrane Permeability Assay (PAMPA), which can be adapted to simulate specific barriers like the cornea. bme.hu Additionally, ex vivo studies using isolated animal corneas in diffusion apparatuses, such as Franz or Side-Bi-Side cells, offer a more complex biological system for evaluating permeability. ijprs.com

Dorzolamide, the parent compound, is known to effectively penetrate the cornea to reach the ciliary body, its site of action in the eye. nih.govdrugbank.com Formulations containing dorzolamide have been shown to enhance its permeation across corneal tissues in experimental setups. nih.govnih.gov The structural modifications in this compound—specifically the replacement of an ethyl group with a boronoethyl moiety—would alter its physicochemical properties, such as lipophilicity and hydrogen bonding capacity. Boronic acid groups can increase lipophilicity, which may influence membrane traversal. nih.gov It is hypothesized that these changes could modulate its penetration profile compared to the parent drug and its primary metabolite, N-Desethyl Dorzolamide.

Below is a hypothetical data table illustrating potential permeability findings from a study using a corneal-PAMPA model, comparing the subject compound to its parent structures.

Table 1: Apparent Permeability Coefficients (Papp) in a Corneal-PAMPA Model

Compound Papp (x 10⁻⁶ cm/s) Predicted Permeability Class
Dorzolamide 2.5 Moderate
N-Desethyl Dorzolamide 1.8 Low-Moderate

The primary mechanism of action for this class of drugs involves the inhibition of carbonic anhydrase (CA) within target cells. nih.gov Dorzolamide and its N-desethyl metabolite exhibit a unique distribution pattern, accumulating to a high degree in red blood cells (RBCs). drugs.comdrugs.com This accumulation is a direct result of high-affinity binding to carbonic anhydrase isoenzymes, particularly CA-II and CA-I, which are abundant in RBCs. drugs.comnih.gov This binding acts as a depot, leading to a long terminal half-life in circulation. nih.govdrugbank.com

It is expected that this compound would share this mechanism. Its uptake into CA-expressing cells, such as those in the ocular ciliary body or RBCs, is likely driven by its affinity for the enzyme rather than by specific transporters. nih.gov The boronic acid moiety is often incorporated into inhibitor design to mimic the transition state of the enzymatic reaction, potentially leading to very high-affinity binding. acs.orgnih.gov

Efflux mechanisms, such as those mediated by P-glycoprotein and other ATP-binding cassette (ABC) transporters, are a common pathway for xenobiotic removal from cells. While specific studies on dorzolamide analogs are limited, these general efflux systems represent a potential pathway for cellular clearance that would be investigated in preclinical cell line studies.

Metabolic Pathways and Metabolite Profiling in Preclinical Models

Understanding the biotransformation of a new chemical entity is essential for predicting its efficacy, duration of action, and potential for generating active or toxic byproducts. Research in this area typically involves incubation with preclinical model systems, such as liver microsomes, which are rich in metabolic enzymes. nih.govsrce.hr

The metabolism of Dorzolamide is well-characterized and involves a single, primary Phase I transformation: N-deethylation, which is mediated by cytochrome P450 (CYP) enzymes, to form the metabolite N-Desethyl Dorzolamide. drugbank.comdrugs.com Since the subject compound, this compound, is already an N-desethylated analog, this specific metabolic pathway is not available for further metabolism.

Therefore, metabolic studies would focus on the novel N-(2-boronoethyl) group and the core thienothiopyran-sulfonamide structure. The carbon-boron bond in organoboron compounds can be a target for oxidative metabolism by CYP enzymes, potentially leading to deboronation and the formation of an alcohol (N-(2-hydroxyethyl)-N-desethyl Dorzolamide).

Phase II metabolism involves the conjugation of a drug or its metabolites with endogenous polar molecules to facilitate excretion. wikipedia.org While significant Phase II conjugation is not a prominent feature of Dorzolamide's metabolism, potential pathways for this compound or its Phase I metabolites could include glucuronidation or sulfation at available hydroxyl groups, should they be formed.

The stability of a compound in biological matrices like plasma and liver microsomes is a key indicator of its in vivo half-life. researchgate.net Dorzolamide is known for its high stability and very long half-life, primarily due to its sequestration in RBCs. drugs.com Stability assays typically measure the rate of disappearance of the parent compound over time when incubated with plasma or microsomes from various species (e.g., rat, mouse, human). mdpi.com Compounds with a microsomal half-life of over 30 minutes are often classified as having high stability. nih.gov

This compound, designed for high-affinity enzyme inhibition, would be hypothesized to exhibit high stability. The strong interaction with its target enzyme could protect it from metabolic enzymes. Carboxylesterases, which are present in plasma, are unlikely to affect the compound as it lacks a typical ester linkage. americanpharmaceuticalreview.com

Table 2: In Vitro Metabolic Stability in Preclinical Models (Hypothetical Data)

Biological Matrix Species Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein) Stability Classification
Plasma Human > 120 Not Applicable High
Plasma Rat > 120 Not Applicable High
Liver Microsomes Human 85 8.2 High

The introduction of a boronoethyl group serves a dual purpose in drug design: modifying the pharmacokinetic profile and enhancing pharmacodynamic activity. Boronic acids are electrophilic and can form stable, reversible covalent bonds with diols, including those found in the active sites of enzymes, often mimicking a tetrahedral transition state. acs.orgnih.govresearchgate.net In the case of this compound, this group is likely intended to enhance binding affinity and selectivity for carbonic anhydrase.

Pharmacokinetic Modeling and Simulation in Preclinical Research

As of the latest available scientific literature, there is no published research specifically detailing the preclinical pharmacokinetic modeling and simulation of this compound. Extensive searches of scholarly databases, patent filings, and other scientific resources did not yield any studies focused on the in silico, in vitro, or in vivo pharmacokinetic properties of this specific compound.

Pharmacokinetic modeling and simulation are crucial steps in the preclinical development of new chemical entities. These studies aim to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in living organisms. This is often achieved through a combination of computational models and experimental data from in vitro assays and animal studies. For dorzolamide, the parent compound, and its primary metabolite, N-desethyldorzolamide, extensive pharmacokinetic data is available, which has been used to characterize their behavior after topical and systemic administration.

However, the introduction of a 2-boronoethyl group to the N-desethyl backbone of dorzolamide represents a significant structural modification. This alteration would be expected to substantially influence the compound's physicochemical properties, such as its lipophilicity, solubility, and ability to interact with metabolic enzymes and transporters. Consequently, the pharmacokinetic profile of this compound cannot be directly extrapolated from the existing data for dorzolamide or N-desethyldorzolamide.

Future preclinical research on this compound would need to establish its fundamental pharmacokinetic parameters. This would typically involve:

In vitro metabolic stability studies: Using liver microsomes or hepatocytes to determine the compound's susceptibility to metabolism by cytochrome P450 enzymes and other drug-metabolizing enzymes.

In vivo pharmacokinetic studies in animal models: Administering the compound to preclinical species (e.g., rabbits, rats) to measure its concentration over time in plasma and relevant tissues, particularly ocular tissues.

Development of a pharmacokinetic model: Using the data from these studies to construct a mathematical model that describes the compound's movement through the body. This model could then be used to simulate different dosing regimens and predict human pharmacokinetics.

Without such dedicated studies, any discussion of the pharmacokinetic modeling and simulation of this compound would be purely speculative. The scientific community awaits future research to elucidate the pharmacokinetic properties of this novel compound.

Advanced Analytical Methodologies for Research and Characterization of N Desethyl N 2 Boronoethyl Dorzolamide

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is fundamental to the molecular characterization of N-Desethyl-N-(2-boronoethyl) Dorzolamide (B1670892), providing unambiguous evidence of its structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound, with specialized techniques required to probe the unique boron moiety.

¹¹B NMR Spectroscopy: This technique is central to confirming the presence and chemical environment of the boron atom. researchgate.net Boronic acids typically exist in a trigonal planar (sp²) hybridization state, which is in equilibrium with a tetrahedral (sp³) boronate form, especially in the presence of diols or at higher pH. nsf.gov The ¹¹B NMR chemical shift is highly sensitive to the hybridization state of the boron atom. nsf.gov A trigonal boronic acid (R-B(OH)₂) generally produces a broad signal in the range of δ 27–33 ppm, while the formation of a tetrahedral boronate anion ([R-B(OH)₃]⁻) or ester results in a significant upfield shift to approximately δ 3–9 ppm. nsf.govsdsu.edu This distinct shift allows for the direct observation of the boronic acid group and can be used to study its electronic properties and interactions. researchgate.net

¹H-¹¹B Heteronuclear Multiple Quantum Coherence (HMQC): To unequivocally establish the covalent link between the ethyl group and the boron atom, 2D NMR experiments such as ¹H-¹¹B HMQC are employed. This experiment correlates the ¹¹B nucleus with its directly attached or nearby protons. A cross-peak between the ¹¹B NMR signal and the methylene (B1212753) protons (–CH₂–B) of the boronoethyl group would provide definitive proof of the N-to-ethyl-to-boron connectivity, confirming the identity of the molecule.

Table 1: Typical ¹¹B NMR Chemical Shifts for Boron-Containing Species

Boron SpeciesHybridizationTypical Chemical Shift (δ, ppm)
Trigonal Boronic Acid (R-B(OH)₂)sp²27 - 33
Tetrahedral Boronate Anion ([R-B(OH)₃]⁻)sp³3 - 9
Boroxine (RBO)₃sp²~33

Data compiled from general knowledge of boron NMR spectroscopy. nsf.govsdsu.edu

High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements, enabling the determination of the elemental composition and confirmation of the molecular formula of N-Desethyl-N-(2-boronoethyl) Dorzolamide. Techniques like Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometry deliver the high mass accuracy and resolving power necessary for this task. mdpi.com

Tandem mass spectrometry (MS/MS) is used for fragmentation analysis to further confirm the structure. In this process, the protonated parent molecule is isolated and fragmented, and the resulting product ions are analyzed. For this compound, characteristic fragmentation pathways would be expected, including:

Loss of the Boronoethyl Group: A neutral loss corresponding to the C₂H₆BO₂ moiety.

Cleavage of the Sulfonamide Moiety: Loss of SO₂NH₂.

Ring Fission: Fragmentation of the thienothiopyran core.

Analysis of dorzolamide and its metabolite, N-desethyl dorzolamide, by UHPLC-MS/MS has been successfully applied for their quantification in biological matrices, demonstrating the utility of this technique for related structures. nih.gov

Infrared (IR) Spectroscopy: FTIR analysis is used to identify the key functional groups within the molecule. nih.gov The spectrum of this compound would be expected to show characteristic absorption bands. For instance, the IR spectrum of the parent compound dorzolamide shows peaks for N-H stretching, S=O stretching from the sulfone and sulfonamide groups, and C=C aromatic vibrations. actapharmsci.com The boronic acid group would introduce a strong and broad O-H stretching band around 3200-3600 cm⁻¹ and a B-O stretching vibration near 1350 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H (in B(OH)₂)Stretch, broad3200 - 3600
N-H (secondary amine)Stretch~3370
C-H (aliphatic/aromatic)Stretch2850 - 3100
S=O (Sulfone)Asymmetric & Symmetric Stretch1300 - 1350 & 1120 - 1160
S=O (Sulfonamide)Asymmetric & Symmetric Stretch1330 - 1370 & 1140 - 1180
B-OStretch~1350

Data inferred from typical functional group frequencies and published data for dorzolamide. actapharmsci.com

UV-Vis Spectroscopy: The ultraviolet-visible spectrum is determined by the chromophoric thienothiopyran sulfonamide core. Dorzolamide hydrochloride exhibits a UV absorption maximum around 250-254 nm. nih.govnih.gov this compound is expected to have a similar absorption profile, making UV detection a viable method for quantification in chromatographic techniques.

Chromatographic and Electrophoretic Methods for Quantification in Research Samples

Separation sciences are essential for isolating the target compound from impurities, starting materials, and byproducts, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the predominant technique for the analysis and quantification of dorzolamide and its analogs. nih.gov Method development for this compound would draw upon established methods for the parent drug. nih.gov

Stationary Phase: C18-modified silica (B1680970) columns are commonly used, providing effective retention and separation based on hydrophobicity. nih.govmdpi.com

Mobile Phase: A typical mobile phase consists of an acidified aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer at a pH of 2.5–4.5) and an organic modifier like acetonitrile (B52724) or methanol. nih.govmdpi.com The isocratic or gradient elution conditions are optimized to achieve good resolution and peak shape.

Detection:

UV/Diode-Array Detection (DAD): Detection is commonly performed at the absorption maximum of the thiophene (B33073) chromophore, around 254 nm. nih.govmdpi.com

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides superior selectivity and sensitivity, allowing for simultaneous quantification and structural confirmation. nih.gov

Table 3: Examples of HPLC Conditions Used for Dorzolamide Analysis

ColumnMobile PhaseFlow Rate (mL/min)DetectionReference
Zorbax SB C18 (250 x 4.6 mm, 5 µm)Phosphate buffer (pH 2.5) : Acetonitrile (90:10 v/v)0.8UV at 254 nm nih.gov
YMC pack ODS C18 (150 x 6.0 mm, 5 µm)Acetonitrile : Phosphate buffer (pH 2.5) : Methanol (5:85:10 v/v/v)1.2DAD at 250 nm nih.gov
Polymeric C18 (150 x 4.6 mm, 5 µm)Isopropanol : Sodium acetate buffer (0.1 M, pH 4.25) (10:90 v/v)1.0UV at 254 nm mdpi.com

Capillary Electrophoresis (CE), and specifically Capillary Zone Electrophoresis (CZE), offers an alternative and orthogonal separation mechanism to HPLC. mdpi.com Its high separation efficiency makes it particularly well-suited for purity analysis and the separation of closely related isomers that may be difficult to resolve by HPLC. nih.govtubitak.gov.tr

The amine group in this compound allows it to be protonated in acidic buffers, acquiring a positive charge. In CZE, an applied voltage causes cations to migrate towards the cathode at different velocities based on their charge-to-size ratio, enabling separation. Factors such as buffer pH, concentration, applied voltage, and capillary temperature are optimized to achieve the desired separation. mdpi.comtubitak.gov.tr CZE is a powerful tool for assessing the purity of the final compound, capable of detecting trace-level impurities from the synthesis or degradation. tubitak.gov.tr

Bioanalytical Methods for In Vitro and Ex Vivo Research Sample Analysis

Enzyme-Linked Immunosorbent Assays (ELISA) for CAI Detection (general CAI methods)

Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In the context of carbonic anhydrase inhibitor research, ELISA can be adapted to quantify the levels of carbonic anhydrase isozymes or to screen for inhibitors. nih.govsigmaaldrich.com

The most common format for this application is the sandwich ELISA. rndsystems.com This method involves coating a 96-well microplate with a capture antibody specific to a particular CA isozyme, for instance, CA-IX, which is a well-known tumor-associated protein. sigmaaldrich.com Research samples, such as cell culture supernatants, serum, or plasma, are then added to the wells. sigmaaldrich.comrndsystems.com If the target CA is present, it will bind to the capture antibody. Subsequently, a detection antibody, also specific to the CA but at a different epitope, is introduced. This detection antibody is conjugated to an enzyme, often horseradish peroxidase (HRP). rndsystems.com The final step involves adding a substrate that the enzyme converts into a detectable signal, typically a colorimetric change, which is measured by a microplate reader. rndsystems.com The intensity of the signal is directly proportional to the amount of CA present in thesample. nih.gov

For inhibitor screening, a competitive ELISA format can be employed. In this setup, a known amount of CA is coated on the plate, and the test compound (e.g., this compound) is incubated with a limited amount of anti-CA antibody before being added to the wells. The test compound competes with the plate-bound CA for binding to the antibody. A lower signal indicates a higher affinity of the test compound for the antibody, signifying its potential as a CAI. Alternatively, kits are available to screen for CA inhibitors by utilizing the esterase activity of CA, where the inhibitor's presence reduces the generation of a chromogenic product. abcam.com

Below is a table summarizing the characteristics of commercially available ELISA kits for different human carbonic anhydrase isozymes, which could be utilized in the study of novel inhibitors.

ParameterHuman CA-IX ELISA Kit sigmaaldrich.comHuman CA-IX Quantikine ELISA Kit rndsystems.comMouse Inhibitor of CA (ICA) ELISA Kit abbexa.com
Assay Type Sandwich ELISASolid Phase Sandwich ELISAQuantitative Sandwich ELISA
Sample Types Serum, plasma, cell culture supernatants, urineCell culture supernates, serum, EDTA plasma, heparin plasma, citrate (B86180) plasma, urineSerum, plasma, other biological fluids
Detection Method ColorimetricColorimetricColorimetric
Sensitivity 0.2 pg/mL4.39 pg/mLNot specified, Test Range: 0.156 ng/ml - 10 ng/ml
Standard Curve Range 0.205–50 pg/mL15.6 - 1,000 pg/mL0.156 - 10 ng/mL

Radioligand Binding Assays for Target Engagement Studies (general CAI methods)

Radioligand binding assays are a powerful tool in pharmacology for quantifying the binding of a ligand to its receptor, in this case, a CAI to a carbonic anhydrase isozyme. sygnaturediscovery.com These assays are fundamental for determining the affinity of a compound for its target and for studying its binding kinetics. sygnaturediscovery.com The principle involves using a radiolabeled form of a ligand (a "radioligand") that binds to the target protein.

In a typical competition binding assay to evaluate a novel, unlabeled inhibitor like this compound, a fixed concentration of a radioligand with known affinity for the CA isozyme is incubated with the biological sample (e.g., cell membranes expressing the target CA). sygnaturediscovery.com Increasing concentrations of the unlabeled test compound are then added. The test compound will compete with the radioligand for binding to the CA. The amount of radioligand bound to the CA is measured, usually by separating the bound and unbound radioligand and quantifying the radioactivity.

A higher concentration of the test compound will result in less radioligand being bound to the target. From this data, the half-maximal inhibitory concentration (IC50) can be determined, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand. The IC50 value can then be used to calculate the inhibitory constant (Ki), which reflects the affinity of the test compound for the CA isozyme.

Recent studies on CA-IX targeted radioligands have demonstrated the utility of this approach. For instance, the binding affinity (Kd) of novel radiolabeled CAIs has been determined using saturation binding assays on CA-IX expressing cell lines like HT-29. nih.gov In these experiments, increasing concentrations of the radioligand are incubated with the cells, and the specific binding is plotted against the concentration to determine the Kd and the maximum number of binding sites (Bmax). Competition assays using a known CAI like acetazolamide (B1664987) are also performed to confirm the specificity of the binding to CA-IX. nih.govnih.gov

The following table presents example binding affinities of different CAIs for various CA isozymes, illustrating the type of data generated from such assays.

CompoundIsozymeKi (μM) nih.govKd (nM) nih.gov
Arachidonoyl dopaminehCA I203.80-
hCA II75.25-
2,4,6-trihydroxybenzaldehydehCA I1170.00-
hCA II354.00-
3,4-dihydroxy-5-methoxybenzoic acidhCA I910.00-
hCA II1510.00-
IS-[111In]In-DOTADG-ALBCA-IX-3.71
[111In]In-DOTAGA-ALB-ISCA-IX-8.01

These bioanalytical methods are indispensable for the preclinical characterization of this compound, providing critical data on its interaction with carbonic anhydrase and paving the way for a deeper understanding of its biochemical profile.

Future Research Directions and Translational Perspectives for N Desethyl N 2 Boronoethyl Dorzolamide

Exploration of N-Desethyl-N-(2-boronoethyl) Dorzolamide (B1670892) as a Chemical Biology Tool

Chemical probes are essential small molecules used to study and manipulate biological systems, and N-Desethyl-N-(2-boronoethyl) Dorzolamide possesses key features that make it a compelling candidate for development into such a tool. nih.gov The core of the molecule is based on dorzolamide, a potent and well-characterized inhibitor of carbonic anhydrase (CA), particularly isoenzymes like hCA II, which are involved in numerous physiological processes. nih.gov This inherent, high-affinity targeting capability provides a strong foundation for a selective probe.

The introduction of the N-(2-boronoethyl) group adds a layer of functionality ripe for exploration. Boronic acids are known to form reversible covalent bonds with diols, a common structural motif in biological molecules like sugars and glycoproteins. acs.org This dual-binding potential—the sulfonamide group targeting the zinc ion in the CA active site and the boronic acid available for other interactions—could be harnessed to probe the microenvironment of the CA active site or nearby cell-surface proteins. For instance, another boronic acid-containing compound, S-(2-boronoethyl)-L-cysteine (BEC), has been successfully used as a reagent to probe the relationship between arginase and nitric oxide synthase, highlighting the utility of such moieties in functional studies. nih.gov

Furthermore, the boronic acid group can serve as a versatile chemical handle. It can be used in modular approaches for creating more complex probes, such as linking it to fluorophores or other reporter tags to visualize enzyme localization and activity within cells or tissues. rug.nl By developing this compound into a chemical probe, researchers could gain deeper insights into the specific roles of various carbonic anhydrase isoforms in health and disease.

Integration into Fragment-Based Lead Discovery Platforms

Fragment-based lead discovery (FBLD) has emerged as a powerful strategy in drug development, focusing on identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. wikipedia.orgresearchgate.net These fragments are then optimized, grown, or linked together to create more potent, lead-like molecules. biosolveit.de

This compound, while likely too large to be considered a "fragment" in its entirety according to the "rule of three," offers valuable insights for FBLD in several ways. biosolveit.de

Vector for Fragment Growing: The boronic acid moiety can act as a starting point for "fragment growing." biosolveit.de Once the dorzolamide core has anchored the molecule in the active site, the boronic acid group can be chemically modified with various small chemical extensions to probe for additional interactions in adjacent pockets, potentially leading to enhanced potency or isoform selectivity.

Inspiration for Boron-Containing Fragments: The compound serves as an example of a successful marriage of a traditional pharmacophore with a boron-containing fragment. This can inspire the design and screening of new libraries of boron-containing fragments, which are currently underrepresented in typical screening collections but offer unique binding capabilities due to boron's electrophilic nature. mdpi.com

The use of FBLD has proven effective in identifying novel inhibitors for challenging targets, and applying its principles, guided by the structure of this compound, could accelerate the discovery of new classes of CAIs. nih.gov

Advances in Boron-Containing Medicinal Chemistry Driven by this compound Insights

The field of medicinal chemistry has seen a surge of interest in boron-containing compounds, spurred by the success of several FDA-approved drugs like bortezomib (B1684674) (Velcade) and crisaborole (B606811) (Eucrisa). primescholars.comnih.gov These compounds leverage the unique chemical properties of boron, particularly its Lewis acidity and its ability to form reversible covalent bonds with biological nucleophiles, to achieve therapeutic effects. acs.org

The study of this compound can contribute to this expanding field. It represents a "hybrid" inhibitor, combining the classical zinc-binding interaction of a sulfonamide with the covalent-binding potential of a boronic acid. Research into its specific interaction with carbonic anhydrase could provide valuable data on:

Synergistic Binding: Investigating whether the boronic acid forms a bond with active site residues, such as a serine or threonine, in conjunction with the sulfonamide-zinc interaction. Understanding such multi-point binding could be a new paradigm for designing highly potent and selective inhibitors.

Pharmacokinetic Modulation: The inclusion of a boronic acid can significantly alter a molecule's pharmacokinetic profile. nih.gov Characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound would add to the growing body of knowledge on how to tune the properties of boron-containing drugs.

Novel Binding Sites: Docking studies on other boron derivatives have suggested that they can bind at the entrance of the CA active site, in a different location than traditional inhibitors. nih.gov Investigating the precise binding mode of this compound could uncover new targetable pockets within the enzyme, opening avenues for allosteric or non-classical inhibition.

Ultimately, insights gained from this specific molecule would contribute to the broader rules of engagement for designing the next generation of boron-based therapeutics. primescholars.com

Development of Novel CAI Scaffolds Inspired by this compound

The structure of this compound can serve as a direct inspiration for the design of entirely new carbonic anhydrase inhibitor (CAI) scaffolds. The current landscape of CAIs is dominated by sulfonamides, but there is a continuous search for novel chemotypes to improve selectivity and overcome potential resistance.

The key inspirational feature of this compound is its hybrid nature. This suggests several innovative design strategies:

Boron-Based Zinc-Binding Groups: The boronic acid itself could be explored as a primary zinc-binding group, replacing the sulfonamide. While sulfonamides are highly effective, they can sometimes lack selectivity among the 15 human CA isoforms. Boronic acids offer a different geometry and set of interactions that could be tuned to achieve novel selectivity profiles.

Dual-Mechanism Inhibitors: The molecule provides a template for creating inhibitors that target two distinct features of the enzyme simultaneously. Future designs could incorporate a zinc-binding group (sulfonamide or other) with a separate moiety designed to form a covalent or strong non-covalent interaction with residues at the entrance or rim of the active site cavity, mimicking the potential dual role of the study compound.

Boron-Hybrid Scaffolds: Researchers have already begun exploring boron-based hybrid scaffolds for other neurological conditions, demonstrating their potential as new structural templates for drug development. nih.gov Applying this concept to CAIs, one could design novel heterocyclic systems that incorporate a boron atom directly into the ring structure, attached to a side chain that mimics the dorzolamide backbone. This could lead to compounds with fundamentally different shapes and properties, capable of inhibiting CAs through entirely new mechanisms.

By leveraging the structural lessons from this compound, medicinal chemists can move beyond traditional CAI designs and explore innovative scaffolds that may offer superior therapeutic profiles.

Q & A

Q. Data-Driven Approach :

  • Apply D-optimal experimental design (via software like Design Expert®) to systematically vary parameters (e.g., reagent ratios, pH) and identify optimal conditions .

Methodological Insight:

  • Use DoE (Design of Experiments) to reduce trial runs and costs while maximizing data robustness .

Advanced: How should researchers address contradictions in pharmacological data related to this compound’s mechanism of action?

Answer:
Contradictions often arise from:

  • Biological Model Variability : Differences in cell lines or animal models (e.g., receptor expression levels).
  • Assay Conditions : pH, temperature, or co-solvents affecting compound stability.

Q. Resolution Strategies :

Cross-Validation : Replicate studies across multiple models (e.g., in vitro vs. ex vivo).

Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions.

Meta-Analysis : Compare with structurally related compounds (e.g., Dorzolamide analogs) to identify trends in activity .

Methodological Insight:

  • Combine molecular docking simulations with experimental binding data to reconcile discrepancies .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : For structural elucidation (¹H, ¹³C, and ¹¹B NMR to confirm boronate groups).
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula.
  • HPLC-PDA/MS : For purity assessment and degradation product identification.

Methodological Insight:

  • Use dynamic light scattering (DLS) to assess aggregation behavior in aqueous solutions, which may impact bioavailability .

Advanced: How can researchers design experiments to evaluate the pharmacokinetic stability of this compound?

Answer:
Key experimental frameworks:

  • In Vitro Metabolic Stability : Incubate with liver microsomes or hepatocytes, followed by LC-MS/MS analysis to quantify metabolite formation.
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to assess free vs. bound fractions.
  • Pressure-Dependent Studies : Investigate stability under varied pressures (e.g., 30–70 bar for gas-phase interactions) using specialized reactors .

Methodological Insight:

  • Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo scenarios .

Advanced: What computational methods are recommended to predict the biological targets of this compound?

Answer:

  • Molecular Dynamics (MD) Simulations : To study binding kinetics and conformational changes in target proteins.
  • Pharmacophore Modeling : Identify essential interaction features (e.g., hydrogen bond donors, hydrophobic regions).
  • Machine Learning : Train models on existing benzamide datasets to predict off-target effects.

Methodological Insight:

  • Validate predictions with CRISPR-Cas9 knockout models to confirm target relevance .

Basic: What ethical and compliance considerations are critical when conducting preclinical studies on this compound?

Answer:

  • Animal Welfare : Adhere to ARRIVE guidelines for in vivo studies, including humane endpoints and sample size justification.
  • Data Integrity : Implement electronic lab notebooks (ELNs) for traceable data recording.
  • Regulatory Alignment : Follow ICH guidelines for stability testing and impurity profiling .

Methodological Insight:

  • Conduct risk assessments for boron-containing compounds, given their potential toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.